molecular formula C22H21N3O B1203862 2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol

2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol

Cat. No. B1203862
M. Wt: 343.4 g/mol
InChI Key: DNRQRIUQDVKUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[2-methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol is a member of benzimidazoles.

Scientific Research Applications

Antifungal Activity

Compounds structurally related to 2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol have been synthesized and found to possess antifungal activity. For instance, substituted benzothiazole derivatives, including those similar in structure, have demonstrated antifungal properties against Candida albicans, a yeast responsible for skin infections (Kale, Bhandarkar, Burghate, & Wadhal, 2020).

Biocompatible Chemosensor

A derivative of this compound, 2-Formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol, has been used as a biocompatible fluorescence sensor for the detection of zinc(II) ions. This compound is highly selective and sensitive to Zn2+ ions, showing potential for biological applications (Dey et al., 2016).

Role in Copper-Mediated Hydroxylation

Related benzimidazole compounds have been used in studies focusing on copper-mediated hydroxylation reactions. For example, a dicopper(II) complex containing a similar structure underwent a double hydroxylation reaction mediated by dicopper(II)-hydroperoxide species (Battaini et al., 2003).

Photophysical Properties

The photophysical properties of similar benzimidazole derivatives have been explored. Compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol have shown intriguing absorption and emission characteristics due to excited state intra-molecular proton transfer pathways (Padalkar et al., 2011).

Antibacterial Properties

Schiff base compounds that include similar structures have demonstrated effective antibacterial properties against bacteria like Staphylococcus aureus and Bacillus cereus. This highlights their potential use in the development of new antibacterial agents (Kakanejadifard et al., 2013).

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives, including those akin to 2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol, have been shown to inhibit mammalian type I DNA topoisomerase, an enzyme critical in DNA replication. This property could be leveraged in the development of new pharmacological tools (Alpan, Gunes, & Topçu, 2007).

properties

Product Name

2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-[[(1-benzyl-2-methylbenzimidazol-5-yl)amino]methyl]phenol

InChI

InChI=1S/C22H21N3O/c1-16-24-20-13-19(23-14-18-9-5-6-10-22(18)26)11-12-21(20)25(16)15-17-7-3-2-4-8-17/h2-13,23,26H,14-15H2,1H3

InChI Key

DNRQRIUQDVKUPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NCC4=CC=CC=C4O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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